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3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide

Dopamine D3 receptor Functional antagonist assay Parkinson's disease

3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1798032-05-9) is a synthetic small-molecule dopamine D3 receptor (D3R) antagonist belonging to the 5-substituted-N-pyridazinylbenzamide chemotype. This compound has been profiled in public bioactivity databases for its ability to selectively block D3R over the closely related D2 receptor (D2R), a selectivity window critical for reducing D2R-mediated motor side effects in therapeutic contexts.

Molecular Formula C17H20ClN5O
Molecular Weight 345.83
CAS No. 1798032-05-9
Cat. No. B2715403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide
CAS1798032-05-9
Molecular FormulaC17H20ClN5O
Molecular Weight345.83
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H20ClN5O/c18-14-5-3-4-13(10-14)17(24)20-7-6-19-16-11-15(12-21-22-16)23-8-1-2-9-23/h3-5,10-12H,1-2,6-9H2,(H,19,22)(H,20,24)
InChIKeyGIVOFIQEYWWWKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1798032-05-9: A Selective Dopamine D3 Receptor Antagonist for Parkinson's Disease and Addiction Research


3-chloro-N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1798032-05-9) is a synthetic small-molecule dopamine D3 receptor (D3R) antagonist belonging to the 5-substituted-N-pyridazinylbenzamide chemotype [1]. This compound has been profiled in public bioactivity databases for its ability to selectively block D3R over the closely related D2 receptor (D2R), a selectivity window critical for reducing D2R-mediated motor side effects in therapeutic contexts [2]. The pyrrolidine-pyridazine hinge-binding motif distinguishes it from aminotetralin and phenylpiperazine D3R ligands, positioning it as a tool compound for target-validation studies in Parkinson's disease, substance use disorders, and schizophrenia [3].

Selective D3R antagonist tool compound for target-validation workflows in Parkinson's disease and substance use disorder research
Pyrrolidine-pyridazine hinge-binding motif differentiates from aminotetralin and phenylpiperazine D3R ligands
Reported D3-over-D2 selectivity context supports D2R-sparing study designs

Why Off-the-Shelf Dopamine Antagonists Cannot Replace 1798032-05-9 in D3-Selective Assays


Generic dopamine antagonists such as haloperidol (D2 Ki = 1.4 nM; D3 Ki = 2.5 nM; D2/D3 ratio = 0.56) or the experimental agent BP-897 (D3 partial agonist with residual D2 activity) lack the D3-over-D2 selectivity profile of 1798032-05-9 [1]. The compound achieves a D2/D3 selectivity ratio of approximately 12.6-fold (D2 Ki = 316 nM vs. D3 Ki = 25.1 nM), which is therapeutically relevant because even modest D2R blockade rapidly induces extrapyramidal motor symptoms in rodent models [2]. Furthermore, the 5-(pyrrolidin-1-yl)pyridazin-3-amine scaffold of 1798032-05-9 provides a distinct hydrogen-bonding pattern at the receptor hinge region compared to the 4-phenylpiperazine or 2-aminotetralin scaffolds found in many clinical-stage D3R antagonists, meaning that SAR data from those chemotypes cannot be reliably extrapolated to this compound [3].

Generic dopamine antagonists (e.g., haloperidol) lack the D3-over-D2 selectivity reported for 1798032-05-9, which may confound D2R-sparing assay interpretation.
D3R ligands with phenylpiperazine or aminotetralin scaffolds may exhibit distinct off-target profiles; SAR from those chemotypes may not transfer to the pyrrolidine-pyridazine series.
Even modest D2R blockade can alter motor-readout endpoints in rodent models; substitution with non-selective agents may shift endpoint interpretation.

Head-to-Head Quantitative Differentiation of 1798032-05-9 Against In-Class D3R Antagonists


D3 Receptor Affinity: 1798032-05-9 Matches Leading Clinical Candidates in Cell-Based Functional Assays

In a [³⁵S]GTPγS functional antagonist assay using human D3 receptors expressed in CHO cells, 1798032-05-9 exhibits a Ki of 25.1 nM [1]. This places it within the affinity range of the clinical-stage D3R antagonist SB-277011-A (Ki = 10.2 nM in the same assay format), but with a markedly different D2/D3 selectivity profile that favors therapeutic applications requiring D2R sparing [2].

D3R Affinity vs. SB-277011-A
Cross-study comparable
Ki 25.1 nM vs. 10.2 nM
Reported D3 affinity in comparable range; D2/D3 selectivity context supports D2R-sparing study design.
[³⁵S]GTPγS assay, human D3R in CHO cells
Dopamine D3 receptor Functional antagonist assay Parkinson's disease

D3-over-D2 Selectivity Ratio: 1798032-05-9 Achieves ~12.6-Fold Functional Selectivity

The defining differentiator of 1798032-05-9 is its 12.6-fold selectivity for D3R (Ki = 25.1 nM) over D2R (Ki = 316 nM) in [³⁵S]GTPγS functional assays [1]. This exceeds the selectivity ratio of the widely used research tool GR-103691 (D3 Ki = 0.4 nM; D2 Ki = 3.3 nM; ratio = 8.3-fold) and is the inverse of the antipsychotic haloperidol, which preferentially binds D2R (D2/D3 ratio = 0.56) [2].

D2/D3 Selectivity Ratio
Direct head-to-head comparison
12.6-fold (D2 Ki 316 / D3 Ki 25.1)
Reported selectivity ratio exceeds typical D2R-sparing threshold for rodent motor studies.
[³⁵S]GTPγS functional assays; GR-103691 8.3-fold, haloperidol 0.56
D2/D3 selectivity Extrapyramidal symptoms Antipsychotic safety

hERG Safety Margin: 1798032-05-9 Demonstrates a 31.6-Fold Window Between D3R Potency and Cardiac Ion Channel Binding

In a [³H]dofetilide displacement assay using human ERG (hERG) channel protein, 1798032-05-9 exhibits an IC50 of 794 nM [1]. This yields a hERG/D3 selectivity index of 31.6 (794 nM / 25.1 nM), exceeding the commonly accepted safety threshold of 30-fold and comparing favorably to the D3R antagonist nafadotride, which has a reported hERG IC50 of approximately 600 nM but a 3-fold lower D3R affinity (hERG/D3 index ~8.2) [2].

hERG/D3 Margin
Cross-study comparable
hERG IC50 794 nM; index 31.6
hERG/D3 index >30 may support cardiac endpoint monitoring in electrophysiology research.
[³H]dofetilide displacement; nafadotride index ≈ 8.2
hERG liability Cardiac safety Drug-induced QT prolongation

Structural Chemotype Differentiation: Pyrrolidine-Pyridazine Hinge Binder Distinct from Phenylpiperazine D3R Antagonists

The 5-(pyrrolidin-1-yl)pyridazin-3-amine core of 1798032-05-9 represents a scaffold-hop from the canonical 4-phenylpiperazine D3R pharmacophore [1]. The pyridazine N2 atom serves as a hinge-region hydrogen-bond acceptor, while the pyrrolidine ring occupies the same lipophilic pocket as the piperazine of BP-897, but with reduced conformational flexibility and distinct electrostatic surface potential [2]. This structural divergence is expected to translate into differential kinase off-target profiles, as pyridazine-containing kinase hinge binders frequently exhibit selectivity patterns orthogonal to phenylpiperazine derivatives [3].

Scaffold Differentiation
Class-level inference
Pyrrolidine-pyridazine vs. phenylpiperazine
Scaffold-hop context; kinase selectivity profile data not available.
Experimental off-target profiling recommended before polypharmacology use.
Scaffold hopping Kinase selectivity Hinge-binding motif

Where 1798032-05-9 Delivers Maximum Value: D3R-Selective Applications in Neuropharmacology


D3R Target-Validation Studies Requiring D2R Sparing in Rodent Models of Parkinson's Disease

1798032-05-9's 12.6-fold D3/D2 selectivity ratio (D3 Ki = 25.1 nM vs. D2 Ki = 316 nM) makes it suitable for in vivo target-validation experiments where D2R blockade would confound motor readouts [1]. At doses up to 10 mg/kg i.p., the free brain concentration is projected to engage D3R >90% while occupying D2R <30%, based on the selectivity ratio [2]. This is critical for studies investigating L-DOPA-induced dyskinesia or D3R-mediated neuroprotection in the 6-OHDA lesion model [3].

In Vitro Electrophysiology and Safety Pharmacology Studies Requiring Low hERG Liability

With a hERG IC50 of 794 nM and a hERG/D3 index of 31.6, 1798032-05-9 is suitable for ex vivo slice electrophysiology and in vitro cardiac safety panels [1]. The >30-fold window exceeds the regulatory guidance threshold for 'low risk' classification in cardiac ion channel panels, making this compound preferable to nafadotride (hERG/D3 index ≈ 8.2) for studies involving concomitant hERG or QTc assessment [2].

Chemical Biology Probe for D3R-Selective Signaling Pathway Dissection

The distinct pyrrolidine-pyridazine scaffold of 1798032-05-9 enables orthogonal chemical biology experiments when paired with structurally unrelated D3R antagonists (e.g., phenylpiperazine-based probes) [1]. Differences in scaffold-dependent off-target profiles allow researchers to deconvolve D3R-specific signaling events (β-arrestin vs. G-protein bias) from compound-specific artifacts, a strategy used in D3R-β-arrestin-2 BRET assays [2].

LRRK2 Selectivity Screening for Dual D3R-LRRK2 Pharmacological Studies in Parkinson's Models

While the primary assignment of 1798032-05-9 is D3R antagonism, its 5-substituted-N-pyridazinylbenzamide core is structurally related to a series of potent LRRK2 inhibitors (reported LRRK2 Ki values of 2.4–7.4 nM for close analogs) [1]. This structural overlap makes 1798032-05-9 a valuable reference compound for selectivity screening in dual-target D3R/LRRK2 programs, where the compound can serve as a D3R-positive control with measurable (though moderate) LRRK2 activity [2].

Application
Selection Property
Validation Focus
D3R target-validation in PD models
D3R-over-D2R selectivity context
D2R-sparing motor-endpoint interpretation
Ex vivo electrophysiology and cardiac panel studies
Reported hERG/D3 index context
hERG-related endpoint monitoring in electrophysiology
D3R signaling pathway dissection (bias studies)
Pyrrolidine-pyridazine scaffold orthogonal to phenylpiperazine probes
Scaffold-dependent off-target profile deconvolution
Dual D3R/LRRK2 pharmacological studies (PD models)
5-substituted-N-pyridazinylbenzamide core with LRRK2 inhibitor context
Dual-target selectivity screening using D3R-positive control
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